MDK03855
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Overview
Description
MDK03855, also known as A2AR antagonist 19, is an adenosine A2A receptor (A2AR) antagonist. This compound has CAS#1454903-85-5. The last five digit of CAS# was used for name.
Scientific Research Applications
Role in Cancer Multi-Drug Resistance
MDK03855 has been studied in the context of cancer multi-drug resistance (MDR), a significant challenge in chemotherapy. Key proteins and pathways associated with metabolic adaptations in MDR have been identified, with a focus on AMPK as a central modulator in energy metabolism networks. This research highlights the potential of metabolic control in therapeutic interventions for MDR (Tan et al., 2019).
Impact on Melanoma Cells
Studies have explored the effect of this compound on melanoma cells, particularly how it induces apoptosis selectively in cancer cells without affecting normal cells. The mechanism involves the activation of growth arrest and DNA damage (GADD)-inducible genes via the p38 MAPK pathway, influencing the selective induction of apoptosis in melanoma cells (Sarkar et al., 2002).
Advancements in Molecular Dynamics (MD) Software
Research on this compound intersects with advancements in molecular dynamics software like Amber. Such software provides a comprehensive platform to study biological systems at the atomistic level, crucial for understanding the interactions and effects of this compound at a molecular scale (Salomón-Ferrer et al., 2013).
Role in Hematopoietic Failure
The effect of this compound on hematopoietic failure has been examined. P38 MAPK, a key player in this process, is overactivated in myelodysplasia bone marrows, and its inhibition can restore effective hematopoiesis (Zhou et al., 2007).
Implications in PI3K/AKT Pathway and MDR
Research on this compound touches upon the PI3K/AKT pathway's role in modulating MDR in cancers. The pathway's aberrant activation is a significant cause of chemoresistance, highlighting the need for targeted therapeutic strategies (Liu et al., 2020).
Properties
CAS No. |
1454903-85-5 |
---|---|
Molecular Formula |
C17H10BrN3S2 |
Molecular Weight |
400.31 |
IUPAC Name |
4-[(E)-(4-Bromobenzylidene)amino]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C17H10BrN3S2/c18-13-8-6-12(7-9-13)11-20-16-15(10-19)23-17(22)21(16)14-4-2-1-3-5-14/h1-9,11H/b20-11+ |
InChI Key |
CZGKLCQUUVSDMP-RGVLZGJSSA-N |
SMILES |
N#CC1=C(/N=C/C2=CC=C(Br)C=C2)N(C3=CC=CC=C3)C(S1)=S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A2AR antagonist 19; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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